molecular formula C10H8N2O3 B2466281 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid CAS No. 1554456-89-1

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid

Cat. No.: B2466281
CAS No.: 1554456-89-1
M. Wt: 204.185
InChI Key: BVHJBHNJYWZYPJ-UHFFFAOYSA-N
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Description

“1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a type of nitrogen-containing heterocycles, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, the 1H-pyrazole-3-carboxylic acid was converted via reactions of its acid chloride with various aminophenol derivatives into the corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction mechanism of 1H-pyrazole-3-carboxylic acid with aminophenols was studied by means of the RHF/3-21G and RHF/6-31G method .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid has been utilized in the synthesis of various compounds. For instance, it has been used in the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with aminophenols to produce corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions and the resulting structures of synthesized compounds were extensively studied using spectroscopic methods such as 13C NMR,1H NMR, IR, and mass spectroscopy (Yıldırım & Kandemirli, 2006).

Potential in Optical Applications 2. Research into novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has highlighted their optical nonlinearity, particularly in chloroform solution, when studied using laser pulses. Compounds with carboxylic acid groups and ester substituents, such as 4-(4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid, demonstrated maximum nonlinearity, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).

Pharmacological Aspects 3. A series of (hydroxyphenyl)pyrazoles have been synthesized and evaluated as leukotriene B4 receptor antagonists. These compounds, through molecular modeling and experimental assays, have shown significant activity, revealing their potential in pharmacological applications (Harper et al., 1994).

Novel Derivative Synthesis 4. Investigations into the reactions of cyclic oxalyl compounds with hydrazines or hydrazones have led to the synthesis of derivatives of 1H-pyrazole-3-carboxylic acid. These studies have furthered understanding of the reaction mechanisms involved and have expanded the range of potential compounds that can be synthesized using this acid as a starting material (Şener et al., 2002).

Optoelectronic Applications 5. Research on oligo-pyrazole-based thin films has demonstrated the potential of pyrazole-3,4-dicarboxylic acid in optoelectronic applications. The study involved synthesizing and characterizing these films, revealing their useful optical properties and potential in the field of optoelectronics (Cetin et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 1H-Pyrazole-3-carboxylic acid, indicates that it causes skin irritation and serious eye irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Mechanism of Action

Target of Action

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may target the causative agents of these diseases, namely Leishmania strains and Plasmodium strains.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a way that inhibits their function . For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .

Biochemical Pathways

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may affect the biochemical pathways of Leishmania and Plasmodium species, thereby inhibiting their growth and proliferation.

Result of Action

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may inhibit the growth and proliferation of Leishmania and Plasmodium species at the molecular and cellular levels.

Properties

IUPAC Name

1-(4-hydroxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-8-3-1-7(2-4-8)12-6-5-9(11-12)10(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHJBHNJYWZYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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